1,5-Bis(2-thienyl)-1,4-pentadien-3-one
Description
Classification within the Chalcone (B49325) Derivative Family
1,5-Bis(2-thienyl)-1,4-pentadien-3-one belongs to the broader family of chalcones and more specifically can be described as a bis-chalcone derivative. Chalcones are characterized by an open-chain flavonoid structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound fits the description of a bis-chalcone, which is noted for exhibiting good nonlinear optical (NLO) properties. nih.gov The core structure is a ketone, specifically a pentadienone, with thiophene (B33073) rings attached at the 1 and 5 positions. ontosight.aigeorganics.sk
Overview of Structural Features and Electronic Characteristics
The molecular structure of this compound, with the chemical formula C₁₃H₁₀OS₂, consists of a central five-carbon pentadienone chain that acts as a backbone, with double and single bonds originating from the central carbonyl group. nih.govlookchem.com This is flanked on both sides by 2-thienyl groups. The arrangement of alternating double and single bonds across the molecule creates a conjugated π-system. ontosight.ai
Crystallographic studies of the compound reveal that the molecule is nearly planar, with a small dihedral angle of 14.3(1)° between the two thiophene rings. nih.gov This planarity facilitates electron delocalization across the molecule, a key factor in its electronic properties. The molecular structure is stabilized by intramolecular C—H⋯π interactions. nih.gov
Table 1: Key Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀OS₂ |
| Molecular Weight | 246.354 g/mol |
| Melting Point | 113-114 °C |
| Boiling Point | 419.4°C at 760 mmHg |
| Density | 1.284 g/cm³ |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
Data sourced from LookChem. lookchem.com
Relevance in Advanced Functional Materials Science and Organic Electronics
The extensive conjugation in this compound is a primary reason for its relevance in materials science. ontosight.ai Conjugated organic molecules are known to possess interesting optical and electronic properties, making them suitable for applications in optoelectronic devices. ontosight.ai The presence of thiophene rings, which are electron-rich, further enhances these characteristics. Thiophene and its derivatives are well-known components of conducting polymers and organic semiconductors. ontosight.ai
Research into bis-chalcones has indicated their potential for good nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical computing. nih.gov The ability of these molecules to modify the properties of light passing through them makes them valuable for developing new functional materials.
Context within Curcuminoid Analogues for Chemical Investigation
This compound is structurally analogous to curcumin (B1669340), the principal curcuminoid found in turmeric. Curcuminoids are natural phenols characterized by a 1,5-diaryl-1,4-pentadien-3-one scaffold. While curcumin itself has attracted significant attention for its biological properties, its application can be limited by factors like poor water solubility and bioavailability. nih.gov
This has spurred the synthesis and investigation of a wide array of curcumin analogues to identify compounds with enhanced properties. nih.govmdpi.com By replacing the substituted phenyl rings of curcumin with other aromatic systems, such as the thiophene rings in this compound, researchers aim to modulate the molecule's chemical and biological activity. For instance, another curcumin analogue, 1,5-bis(2-trifluoromethylphenyl)-1,4-pentadien-3-one, has demonstrated significantly more potent protective effects in cellular models than curcumin itself. nih.govresearchgate.net The study of analogues like this compound is therefore a crucial strategy in chemical and pharmaceutical research to develop novel therapeutic agents and functional materials. ontosight.aimdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C13H10OS2 |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1,5-dithiophen-2-ylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C13H10OS2/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H |
InChI Key |
IWLDEULFZPGROA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Bis 2 Thienyl 1,4 Pentadien 3 One
Established Condensation Reactions
The most prevalent and direct route for synthesizing 1,5-Bis(2-thienyl)-1,4-pentadien-3-one involves base-catalyzed condensation reactions. These methods are valued for their operational simplicity and generally good yields.
The Claisen-Schmidt condensation is the most widely reported method for the synthesis of this compound. wikipedia.orgchemistry-online.com This reaction is a specific variant of the crossed aldol (B89426) condensation, involving the reaction of an enolizable ketone with an aldehyde that lacks α-hydrogens, thereby preventing self-condensation of the aldehyde. wikipedia.orgchemistry-online.com
In this specific synthesis, acetone (B3395972) serves as the enolizable ketone, and thiophene-2-carbaldehyde (B41791) is the aldehyde component. lookchem.comnih.gov The reaction is typically carried out in a 1:2 molar ratio of acetone to thiophene-2-carbaldehyde to ensure the formation of the bis-adduct. nih.gov The reaction proceeds via the deprotonation of an α-hydrogen from acetone by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of thiophene-2-carbaldehyde. The resulting aldol adduct readily undergoes dehydration under the reaction conditions to yield an α,β-unsaturated ketone. Since acetone has two reactive α-methyl groups, the process is repeated on the other side to yield the final symmetrical product. chemistry-online.com
A common protocol involves adding an aqueous solution of a base, such as sodium hydroxide (B78521), to a solution of acetone and thiophene-2-carbaldehyde in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at a reduced temperature (e.g., 273 K or 0 °C). nih.govresearchgate.net The mixture is then stirred for an extended period, often overnight, to ensure the completion of the reaction. nih.gov Optimization studies have shown that high yields can also be achieved under solvent-free conditions by grinding the reactants with solid sodium hydroxide, which can simplify the workup procedure and is environmentally advantageous. nih.gov
Table 1: Typical Reactants and Conditions for Claisen-Schmidt Synthesis
| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Molar Ratio (Ketone:Aldehyde) | Base Catalyst | Solvent | Typical Temperature |
|---|---|---|---|---|---|
| Acetone | Thiophene-2-carbaldehyde | 1 : 2 | Sodium Hydroxide (NaOH) | Methanol/Water | 273 K (0 °C) |
| Acetone | Thiophene-2-carbaldehyde | 1 : 2 | Solid Sodium Hydroxide (NaOH) | Solvent-free (Grinding) | Room Temperature |
The synthesis of this compound is fundamentally an application of the aldol condensation. Specifically, it is a crossed aldol condensation, where two different carbonyl compounds react. wikipedia.org The Claisen-Schmidt reaction is the designated term for such a condensation when one of the partners is an aromatic or heteroaromatic aldehyde lacking α-hydrogens, like thiophene-2-carbaldehyde. chemistry-online.com
The initial step involves the formation of a β-hydroxy ketone intermediate, which is the characteristic aldol adduct. However, this intermediate is rarely isolated because the presence of the α,β-unsaturation in conjugation with both the carbonyl group and the thiophene (B33073) ring provides a strong thermodynamic driving force for spontaneous dehydration. chemistry-online.com Therefore, under the basic conditions of the Claisen-Schmidt protocol, the elimination of a water molecule occurs readily to form the stable conjugated pentadienone system.
Alternative Synthetic Routes and Reaction Conditions
While condensation reactions are standard, other synthetic strategies from the broader field of organic chemistry can be considered as potential, albeit less common, routes to this compound.
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. youtube.com
Theoretically, this compound could be constructed in a stepwise manner using the HWE reaction. A possible disconnection approach would involve reacting a suitable phosphonate ester, such as acetone phosphonate, with two equivalents of thiophene-2-carbaldehyde. Alternatively, a more controlled synthesis could involve reacting thiophene-2-carbaldehyde with a phosphonate reagent containing a protected ketone, followed by deprotection and a second HWE reaction. The key advantage of the HWE reaction is its high stereoselectivity for the E-isomer, which is the geometry present in the target molecule. wikipedia.org The byproducts, water-soluble phosphate (B84403) esters, are also easily removed during workup. organic-chemistry.org
The choice of catalyst and solvent significantly impacts the Claisen-Schmidt condensation for the synthesis of this compound.
Catalyst Systems: Strong bases are required to generate the necessary concentration of the acetone enolate to initiate the condensation. Sodium hydroxide (NaOH) is the most commonly used catalyst. nih.govresearchgate.net Potassium hydroxide (KOH) can also be employed. The concentration and molar ratio of the base are critical; sufficient base is needed to catalyze the reaction, but excess base can promote side reactions. In solvent-free preparations, solid NaOH has proven to be highly effective. nih.gov
Solvent Effects: The solvent must be able to dissolve the reactants and the base to a sufficient extent. Lower alcohols like methanol and ethanol are frequently used, often in combination with water to dissolve the alkali hydroxide catalyst. nih.gov The solvent's polarity can influence the reaction rate. While traditional methods use solvents, solvent-free techniques using grinding have been shown to produce quantitative yields, highlighting an efficient and environmentally friendly alternative. nih.gov
Table 2: Influence of Catalysts and Solvents on Synthesis
| Catalyst | Solvent System | Key Advantages/Observations | Reference |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Methanol / Water | Standard, effective method; allows for good temperature control. | nih.gov |
| Sodium Hydroxide (NaOH) | Ethanol / Water | Effective for synthesizing various diarylpentadienones. | researchgate.net |
| Solid Sodium Hydroxide (NaOH) | Solvent-Free (Grinding) | Quantitative yields, rapid reaction, environmentally friendly. | nih.gov |
Purification and Yield Enhancement Techniques
Following the synthesis, the crude product is typically isolated as a solid precipitate from the reaction mixture. Standard purification techniques are then employed to obtain this compound of high purity.
The most common method of purification is recrystallization. The crude product, obtained after filtering and washing with water to remove the base and other water-soluble impurities, is dissolved in a suitable hot solvent. Slow cooling of the solution allows for the formation of well-defined crystals of the pure compound, leaving impurities behind in the solvent. Ethyl acetate (B1210297) has been successfully used to grow single crystals of the compound suitable for X-ray diffraction analysis. nih.gov
To enhance the yield, several factors can be optimized:
Stoichiometry: Using a slight excess of the aldehyde (thiophene-2-carbaldehyde) ensures the complete conversion of the acetone to the bis-substituted product, minimizing the formation of the mono-substituted intermediate. nih.gov
Temperature Control: Maintaining a low temperature during the initial addition of the base helps to control the reaction rate and prevent unwanted side reactions.
Reaction Time: Allowing the reaction to proceed for a sufficient duration (e.g., overnight) ensures maximum conversion to the desired product. nih.gov
Recrystallization Procedures
Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a specific solvent or solvent mixture at different temperatures. For this compound, particularly after synthesis via the Claisen-Schmidt condensation which may use greener solvents like ethanol and water, recrystallization is an industrially feasible and effective method. orgsyn.org The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling. As the solution cools, the solubility of the compound decreases, leading to the formation of purified crystals, while impurities remain dissolved in the solvent.
One documented method for obtaining high-purity single crystals of this compound involves slow evaporation from an ethyl acetate solution. chemspider.com Another common approach involves using a mixed solvent system, such as ethanol and water, which is particularly relevant for products synthesized through base-catalyzed aldol condensations. orgsyn.org
Table 1: Recrystallization Parameters for this compound
| Solvent System | Procedure | Outcome | Reference |
|---|---|---|---|
| Ethyl Acetate | Slow evaporation of a saturated solution. | Formation of high-purity single crystals. | chemspider.com |
Column Chromatography Applications
Column chromatography is a preparative separation technique used to purify individual compounds from a mixture. This method is particularly crucial for purifying this compound when it is synthesized using methods that result in complex mixtures of byproducts, such as the Horner-Wadsworth-Emmons (HWE) olefination. orgsyn.org While effective, the reliance on column chromatography can complicate the scalability of a synthesis for large-scale industrial production. orgsyn.org
The process involves packing a glass column with a solid adsorbent, known as the stationary phase, most commonly silica (B1680970) gel. The crude compound mixture is then loaded onto the top of the column and a solvent or mixture of solvents, the mobile phase (eluent), is passed through the column. Separation occurs as the different components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary and mobile phases. For compounds like this compound, non-polar to moderately polar solvent systems are typically employed.
Table 2: Typical Column Chromatography Parameters for Purifying Thiophene-Containing Compounds
| Stationary Phase | Mobile Phase (Eluent) System | Application Notes |
|---|---|---|
| Silica Gel | Hexane / Ethyl Acetate | A common gradient or isocratic system where the polarity is adjusted by varying the ratio of the solvents. |
Chemical Reactivity and Derivatization Strategies of 1,5 Bis 2 Thienyl 1,4 Pentadien 3 One
Oxidation Reactions and Product Formation
The presence of carbon-carbon double bonds and the sulfur-containing thiophene (B33073) rings makes 1,5-bis(2-thienyl)-1,4-pentadien-3-one susceptible to oxidation. The reaction outcomes are dependent on the nature of the oxidizing agent and the reaction conditions, potentially leading to the formation of epoxides or other oxidized derivatives.
Formation of Epoxides
The conjugated double bonds in the pentadienone chain are potential sites for epoxidation. Reagents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other epoxidizing agents can be employed to convert one or both of these double bonds into epoxide rings. The regioselectivity of this reaction can be influenced by the electronic nature of the conjugated system. Due to the electron-withdrawing effect of the central carbonyl group, the double bonds are activated towards nucleophilic attack but can still undergo electrophilic epoxidation. The formation of a mono-epoxide would likely occur at one of the double bonds, and under forcing conditions, a di-epoxide could potentially be synthesized.
Table 1: Potential Epoxidation Products of this compound
| Reactant | Oxidizing Agent | Potential Product(s) |
| This compound | m-CPBA (1 equivalent) | Mono-epoxide at C1-C2 or C4-C5 |
| This compound | m-CPBA (>2 equivalents) | Di-epoxide at C1-C2 and C4-C5 |
Other Oxidized Derivatives
Beyond epoxidation, the thiophene rings themselves can be subject to oxidation, although this generally requires stronger oxidizing agents. Oxidation of the sulfur atom in the thiophene ring can lead to the formation of sulfoxides and subsequently sulfones. These transformations would significantly alter the electronic properties of the heterocyclic rings. It is also conceivable that under harsh oxidative conditions, cleavage of the double bonds or the thiophene rings could occur.
Reduction Reactions and Product Spectrum
The carbonyl group and the carbon-carbon double bonds of this compound are readily reduced under various conditions, leading to saturated ketones or alcohols.
Conversion to Saturated Ketones
Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. In the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), and a hydrogen source, the two double bonds of the pentadienone system can be selectively reduced to single bonds, yielding the corresponding saturated ketone, 1,5-bis(2-thienyl)pentan-3-one. This reaction typically proceeds under mild to moderate pressures of hydrogen gas.
Table 2: Catalytic Hydrogenation for the Synthesis of Saturated Ketone
| Reactant | Reagents | Product |
| This compound | H₂, Pd/C | 1,5-Bis(2-thienyl)pentan-3-one |
Formation of Alcohols
The carbonyl group of the pentadienone can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is well-suited for the reduction of ketones to alcohols, typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695). masterorganicchemistry.comrsc.orgyoutube.commasterorganicchemistry.com This reaction would convert the ketone functionality into a hydroxyl group, yielding 1,5-bis(2-thienyl)-1,4-pentadien-3-ol. If a complete reduction of both the carbonyl group and the double bonds is desired, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more vigorous conditions could be employed, which would lead to the formation of 1,5-bis(2-thienyl)pentan-3-ol.
Table 3: Reduction of the Carbonyl Group to Form Alcohols
| Reactant | Reducing Agent | Product |
| This compound | NaBH₄ | 1,5-Bis(2-thienyl)-1,4-pentadien-3-ol |
| This compound | LiAlH₄ or H₂/Catalyst (strong conditions) | 1,5-Bis(2-thienyl)pentan-3-ol |
Electrophilic Substitution on Heterocyclic Thiophene Rings
The thiophene ring is an electron-rich aromatic system and is known to undergo electrophilic substitution reactions more readily than benzene. numberanalytics.com The presence of the conjugated pentadienone substituent, which is electron-withdrawing, is expected to deactivate the thiophene rings towards electrophilic attack to some extent. However, substitution is still feasible under appropriate conditions.
Electrophilic substitution on a 2-substituted thiophene ring generally occurs at the 5-position (the other α-position), which is the most activated site. numberanalytics.com Therefore, reactions such as halogenation (e.g., with N-bromosuccinimide), nitration (e.g., with a mixture of nitric and sulfuric acid), or Friedel-Crafts acylation would be expected to yield products where the electrophile has been introduced at the 5-position of one or both thiophene rings. The specific outcome (mono- or di-substitution) would depend on the stoichiometry of the reagents and the reaction conditions.
Table 4: Potential Electrophilic Substitution Reactions on the Thiophene Rings
| Reaction Type | Electrophilic Reagent | Expected Position of Substitution | Potential Product(s) |
| Bromination | N-Bromosuccinimide (NBS) | 5-position of thiophene ring(s) | Mono- or di-bromo derivative |
| Nitration | HNO₃/H₂SO₄ | 5-position of thiophene ring(s) | Mono- or di-nitro derivative |
| Acylation | Acyl chloride/AlCl₃ | 5-position of thiophene ring(s) | Mono- or di-acylated derivative |
Halogenation Studies
A review of scientific literature does not yield specific studies detailing the direct halogenation of this compound. The reactivity of the compound towards halogenating agents has not been extensively reported in available research. While thiophene and its derivatives are known to undergo electrophilic substitution reactions, including halogenation, specific conditions, regioselectivity, and product outcomes for this particular molecule remain uncharacterized.
Nitration Studies
Polymerization and Oligomerization Mechanisms
The presence of terminal thiophene rings on this compound makes it a potential monomer for the synthesis of conjugated polymers. ontosight.ai Thiophene-based polymers are of significant interest due to their electronic properties. researchgate.net The primary method for polymerizing such monomers is through electrochemical oxidation.
Electrochemical Polymerization Pathways
Electrochemical polymerization is a highly effective technique for synthesizing conductive polythiophene films directly onto an electrode surface. researchgate.netresearchgate.net The generally accepted mechanism for this process involves the anodic oxidation of the monomer to form a radical cation. researchgate.net
The polymerization pathway for a thiophene-based monomer like this compound is proposed to proceed as follows:
Initiation: The monomer is oxidized at the anode surface at a potential higher than its oxidation potential, resulting in the formation of a radical cation. The most reactive position on the thiophene ring for this process is the α-position (the carbon adjacent to the sulfur atom). dtic.mil
Propagation: Two radical cations then couple to form a dicationic dimer. This dimer can then be deprotonated to form a neutral bithiophene-like unit, which is more easily oxidized than the original monomer. The chain grows through the subsequent addition of monomer radical cations to the growing oligomer chain in a process of electrophilic aromatic substitution. dtic.mil
Termination: The polymerization process can be terminated by various side reactions or by exhausting the monomer supply near the electrode surface.
For this compound, the thiophene rings are linked to the pentadienone backbone at their 2-positions. Therefore, the polymerization is expected to proceed via coupling at the vacant 5-positions (the other α-position) of the thiophene rings, leading to a polymer with a repeating unit that incorporates the intact monomer structure.
Several experimental factors have a decisive influence on the quality and properties of the resulting polymer film. researchgate.net
Table 1: Key Factors Influencing Electrochemical Polymerization
| Factor | Influence on Polymer Growth and Properties |
| Applied Potential | Must be higher than the monomer's oxidation potential. High potentials can lead to side reactions and over-oxidation, resulting in poor quality films. dtic.mil |
| Solvent | Affects the solubility of the monomer and electrolyte, and can influence the morphology of the polymer film. researchgate.net |
| Electrolyte | The counter-ion from the supporting electrolyte is incorporated into the polymer film to balance the charge of the oxidized polymer backbone (doping). Its size and nature affect the film's properties. researchgate.net |
| Monomer Concentration | The rate of polymerization is typically dependent on the monomer concentration. dtic.mil |
| Working Electrode | The material of the electrode (e.g., platinum, gold, ITO glass) can affect the adhesion and morphology of the deposited polymer film. researchgate.netwinona.edu |
Influence of Monomer Structure on Polymer Growth
The specific structure of a thiophene-based monomer profoundly impacts its ability to polymerize and the characteristics of the resulting polymer. nih.gov In the case of this compound, several structural features are critical.
Electronic Effects: The central pentadienone bridge is an electron-withdrawing group. This electronic effect decreases the electron density on the thiophene rings, which in turn increases their oxidation potential. A higher potential is therefore required to initiate polymerization compared to unsubstituted thiophene or thiophenes with electron-donating groups.
Steric and Conformational Effects: The planarity of the monomer is crucial for achieving a highly conjugated polymer. X-ray crystallography studies on the related isomer, 1,5-bis(thiophen-3-yl)penta-1,4-dien-3-one, reveal that the molecule is non-planar. nih.govresearchgate.net It exhibits significant twists between the central ketone group and the ethene residues, as well as between the ethene groups and the thiophene rings. nih.govresearchgate.net The dihedral angle between the two thiophene rings was found to be 15.45°. nih.govresearchgate.net This deviation from planarity, likely also present in the 2-thienyl isomer, would be expected to persist in the polymer backbone. Such a twisted conformation reduces the effective π-conjugation along the polymer chain, which can influence the material's electronic and optical properties, such as its conductivity and absorption spectrum. rsc.org
Linkage Position: The thiophene units are connected at the 2-position, leaving the 5-position free for polymerization. This ensures that polymerization proceeds through the most reactive α-positions, which generally leads to more regular and conductive polymers compared to linkages at the β-positions. dtic.mil
Advanced Spectroscopic and Crystallographic Characterization of 1,5 Bis 2 Thienyl 1,4 Pentadien 3 One
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy is a powerful non-destructive technique used to probe the molecular structure of a compound by analyzing the vibrations of its constituent chemical bonds. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" that aids in structural confirmation.
Infrared Absorption Spectroscopy
Infrared (IR) spectroscopy of 1,5-Bis(2-thienyl)-1,4-pentadien-3-one reveals key absorption bands that confirm its functional group composition and conjugated nature. The spectrum is characterized by strong absorptions corresponding to the carbonyl (C=O) and vinyl (C=C) stretching vibrations, as well as bands indicative of the thiophene (B33073) rings.
The most prominent feature in the IR spectrum is the carbonyl stretching band. For conjugated ketones like this one, the C=O stretching vibration typically appears at a lower wavenumber compared to non-conjugated ketones due to the delocalization of π-electrons, which weakens the C=O double bond. This band is generally observed in the range of 1650-1690 cm⁻¹. researchgate.netfabad.org.tr The stretching of the carbon-carbon double bonds in the pentadienone backbone and within the thiophene rings gives rise to bands in the 1500-1600 cm⁻¹ region. researchgate.net Vibrations associated with the C-H bonds of the vinyl groups and the thiophene rings are also present. Aromatic C-H stretching typically occurs just above 3000 cm⁻¹, while the C-H stretching of the vinyl group is found in the 3010-3030 cm⁻¹ range. fabad.org.tr The C-S-C bond of the thiophene ring also contributes to the spectrum, often with bands in the fingerprint region below 800 cm⁻¹. semanticscholar.org
Interactive Table: Characteristic Infrared Absorption Bands
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Carbonyl (C=O) Stretch | 1650 - 1690 | Strong |
| Alkene (C=C) Stretch | 1580 - 1600 | Medium to Strong |
| Aromatic (C=C) Stretch | 1500 - 1590 | Medium |
| Vinyl (=C-H) Stretch | 3010 - 3030 | Medium |
| Aromatic (C-H) Stretch | 3080 - 3120 | Medium to Weak |
| Thiophene (C-S-C) Stretch | 690 - 700 | Medium |
Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. It provides information on the connectivity of atoms and their spatial relationships, making it ideal for analyzing the specific configuration and preferred conformation of this compound.
Determination of E,E-Geometry
For a trans (or E) configuration, the protons are on opposite sides of the double bond, resulting in a large coupling constant, typically in the range of 11-18 Hz. libretexts.org Conversely, a cis (or Z) configuration leads to a smaller coupling constant, usually between 6-15 Hz. libretexts.org In the case of this compound, the vinyl protons appear as doublets, and the observation of a large J-value ( >12 Hz) for these signals confirms that both double bonds possess the E,E-geometry. This linear, extended conjugation is the thermodynamically most stable arrangement. X-ray crystallography studies on this molecule and its analogues further confirm the E,E-configuration in the solid state. nih.gov
Lanthanide-Induced Shift (LIS) Methods for Conformational Studies
While NMR can determine the fixed E,E-configuration, the molecule still possesses conformational flexibility due to rotation around the single bonds connecting the thiophene rings to the vinyl groups and the vinyl groups to the carbonyl. Lanthanide-Induced Shift (LIS) methods are used to study these conformational preferences in solution. researchgate.net
This technique involves adding a paramagnetic lanthanide complex, known as a shift reagent (e.g., tris(dipivaloylmethanato)europium(III), Eu(dpm)₃), to the NMR sample. nih.gov The lanthanide ion can coordinate with a Lewis basic site in the substrate molecule, which in this case is the lone pair of electrons on the carbonyl oxygen. organicchemistrydata.org This coordination induces large changes (shifts) in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance and angle of the proton relative to the lanthanide ion. umich.edu
By measuring the induced shifts for all protons in this compound, researchers can gain insight into the time-averaged conformation of the molecule in solution. rsc.org Specifically, this analysis helps determine the preferred orientation of the two thiophene rings relative to the central carbonyl group (e.g., s-cis or s-trans with respect to the C-C single bonds). For dithienyl ketones, LIS studies can provide information on the relative population of different conformers present in the solution equilibrium. rsc.org
Photoluminescence Measurements for Emissive Properties of Films
Materials with extended π-conjugation, such as this compound, often exhibit interesting photophysical properties, including fluorescence. Photoluminescence (PL) spectroscopy is used to characterize the emissive properties of these materials, particularly in the solid state as thin films, which is relevant for applications in optoelectronics. researchgate.net
In a PL measurement, the material is excited with a high-energy photon, causing an electron to move to an excited state. The subsequent relaxation of this electron back to the ground state can result in the emission of a lower-energy photon, which is detected as fluorescence. The PL spectrum shows the intensity of this emitted light as a function of wavelength.
For chalcone (B49325) derivatives containing donor-acceptor groups, fluorescence emission is often observed in the visible region of the spectrum (470–700 nm) with large Stokes shifts (the difference between the absorption and emission maxima). nih.gov Thiophene-based chalcones are known to be fluorescent, and their emissive properties can be tuned by modifying their chemical structure. researchgate.netnih.gov Studies on benzothiophene-based semi-bis-chalcones have shown that these molecules can exhibit high fluorescence in both solution and solid states due to intramolecular charge-transfer (ICT) characteristics. rsc.org Measuring the PL spectrum of a thin film of this compound would reveal its solid-state emission wavelength, quantum efficiency, and potential for use in light-emitting devices.
High-Resolution X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, an XPS analysis would provide a survey scan to confirm the presence of carbon, oxygen, and sulfur, and high-resolution scans of the C 1s, O 1s, and S 2p regions to determine the chemical states.
C 1s Spectrum: The high-resolution C 1s spectrum would be complex, with distinct peaks corresponding to the different types of carbon atoms: C-C/C-H in the thiophene ring and dienone chain, C-S in the thiophene ring, and the C=O of the ketone.
O 1s Spectrum: This spectrum would show a primary peak corresponding to the carbonyl oxygen (C=O).
S 2p Spectrum: The S 2p spectrum is characteristic of the sulfur atom in the thiophene ring. It would appear as a doublet (S 2p₃/₂ and S 2p₁/₂) with binding energies typically around 164-165 eV for neutral thiophene-type sulfur. researchgate.netresearchgate.net
This analysis is crucial for confirming the purity of the compound on a surface and for studying its interaction with other materials, for instance, when deposited as a thin film on a substrate for electronic device fabrication. uniroma1.it
Interactive Table: Expected XPS Core-Level Binding Energies
| Element | Core Level | Chemical State | Expected Binding Energy (eV) |
|---|---|---|---|
| Carbon | C 1s | C-C, C-H | ~284.8 |
| Carbon | C 1s | C-S | ~285.5 |
| Carbon | C 1s | C=O | ~286.5 |
| Oxygen | O 1s | C=O | ~531-532 |
| Sulfur | S 2p₃/₂ | Thiophene | ~164.0 |
| Sulfur | S 2p₁/₂ | Thiophene | ~165.2 |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state of this compound has been elucidated through single-crystal X-ray diffraction. nih.gov This powerful analytical technique provides definitive insights into the compound's molecular geometry, conformation, and the intermolecular forces that govern its crystal packing.
Crystals of the title compound suitable for X-ray analysis were obtained by the slow evaporation of a solution in ethyl acetate (B1210297). nih.gov The crystallographic analysis revealed that the compound crystallizes in the orthorhombic system. Detailed parameters of the crystal structure are summarized in the table below. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₀OS₂ |
| Molecular Weight | 246.35 |
| Crystal System | Orthorhombic |
| a (Å) | 12.1141 (4) |
| b (Å) | 7.4449 (3) |
| c (Å) | 27.246 (1) |
| Volume (ų) | 2457.27 (16) |
| Z (molecules/unit cell) | 8 |
| Temperature (K) | 293 (2) |
Analysis of the crystal structure shows that the two terminal thiophene rings exhibit a high degree of planarity. nih.gov The central pentadienone chain, composed of alternating single and double bonds, forms the conjugated bridge between these aromatic heterocycles. nih.gov While the thiophene rings themselves are planar, the molecule as a whole is not perfectly flat, which is primarily due to a slight twist between the two thiophene rings. nih.gov
A key feature of the molecular conformation is the spatial relationship between the two thiophene rings. X-ray diffraction data established that the dihedral angle between the planes of the two thiophene rings is 14.3 (1)°. nih.gov This deviation from co-planarity indicates a slight twist along the conjugated backbone of the molecule. Such twists are common in diaryl systems and arise from a balance between the electronic stabilization gained from an extended planar π-system and the steric hindrance between adjacent parts of the molecule.
The stability of the crystal lattice of this compound is derived from a network of specific, non-covalent intermolecular interactions. The primary forces identified are intermolecular C-H···O hydrogen bonds and C-H···π interactions. nih.gov
The C-H···O interactions involve hydrogen atoms from the thiophene rings and the conjugated chain acting as donors, with the carbonyl oxygen atom of a neighboring molecule serving as the acceptor. nih.gov Additionally, C-H···π interactions are present, where a hydrogen atom from a thiophene ring of one molecule interacts with the π-electron system of a thiophene ring on an adjacent molecule. nih.gov The geometric details of these crucial interactions are provided in the table below. No significant π···π stacking interactions were reported in the crystallographic study. nih.gov
| Interaction (D—H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| C1—H1···O1 | 0.93 | 2.47 | 3.374 (5) | 165 |
| C13—H13···O1 | 0.93 | 2.33 | 3.255 (4) | 171 |
| C11—H11···Cg* | 0.93 | 3.12 | 3.936 (5) | 148 |
*Cg denotes the centroid of a neighboring thiophene ring. nih.gov
The combination of C-H···O hydrogen bonds and C-H···π interactions dictates the formation of the extended three-dimensional supramolecular architecture. nih.gov The C-H···O bonds link molecules together, utilizing the polar carbonyl group as a key connection point. Concurrently, the C-H···π interactions contribute to the packing efficiency by connecting molecules through their aromatic thiophene rings. nih.gov This cooperative network of non-covalent bonds results in a stable and well-defined crystal packing, holding the individual molecules in a specific orientation within the unit cell. nih.gov
Computational and Theoretical Investigations of 1,5 Bis 2 Thienyl 1,4 Pentadien 3 One
Quantum Chemical Calculation Methodologies
Theoretical studies of organic molecules like 1,5-Bis(2-thienyl)-1,4-pentadien-3-one heavily rely on quantum chemical calculations to model their electronic structure and properties. These computational methods provide insights that complement experimental findings.
Density Functional Theory (DFT) Approaches for Ground and Excited States
Density Functional Theory (DFT) has become a primary tool for the computational study of chalcone (B49325) derivatives due to its balance of accuracy and computational cost. For molecules of this nature, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed, often in conjunction with a basis set such as 6-311++G(d,p), to optimize the molecular geometry and predict various electronic properties. This level of theory has been shown to provide reliable results for the structural parameters and vibrational frequencies of similar organic compounds. Time-dependent DFT (TD-DFT) is the corresponding method of choice for investigating the electronic excited states, allowing for the prediction of UV-Vis absorption spectra and providing insights into the nature of electronic transitions.
Hartree-Fock (HF) Methodologies for Electronic Density Distributions
The Hartree-Fock (HF) method, an ab initio approach, serves as a foundational method for many quantum chemical calculations. While it is generally less accurate than DFT for many properties due to its neglect of electron correlation, it is still valuable for providing a qualitative understanding of electronic density distributions and molecular orbitals. HF calculations, often with a basis set like 6-311++G(d,p), can be used to obtain initial geometries for more complex calculations and to analyze wave functions and electron density.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule are governed by the arrangement of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity and electronic transitions.
HOMO-LUMO Gap Determination and Optoelectronic Implications
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For conjugated systems like this compound, the HOMO-LUMO gap is also indicative of its potential optoelectronic applications. A smaller gap often corresponds to a red-shift in the absorption spectrum, which can be desirable for applications in materials science, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of thiophene (B33073) rings in the chalcone structure is known to influence the HOMO and LUMO energy levels, thereby tuning the energy gap.
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and electronic transition energy. |
Electron Affinities and Ionization Potentials
Electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that can be calculated using quantum chemical methods. The ionization potential is the energy required to remove an electron from a molecule, and it is related to the energy of the HOMO. Conversely, the electron affinity is the energy released when an electron is added to a molecule, and it is related to the energy of the LUMO. These values are crucial for understanding the charge transport properties of the material, which is vital for its application in electronic devices.
| Parameter | Theoretical Relationship | Importance |
| Ionization Potential (IP) | Approximated as -EHOMO | Measures the electron-donating ability. |
| Electron Affinity (EA) | Approximated as -ELUMO | Measures the electron-accepting ability. |
Atomic Charge Distribution and Molecular Electrostatic Potential Evaluation
The distribution of electron density within a molecule can be analyzed through atomic charge calculations and the mapping of the Molecular Electrostatic Potential (MEP). The MEP is a valuable tool for visualizing the charge distribution and predicting how a molecule will interact with other molecules. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP would likely show a region of high electron density around the carbonyl oxygen atom, making it a potential site for hydrogen bonding and other intermolecular interactions.
Geometrical Optimization and Conformational Landscapes
Geometrical optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. This process seeks to find the coordinates on the potential energy surface where the forces on each atom are zero, corresponding to an energy minimum.
The conformation of this compound, particularly the orientation of the thiophene rings relative to the central pentadienone backbone, is crucial for its electronic properties. Theoretical methods are employed to predict these structural features. For instance, in a study of the closely related isomer, (1E,4E)-1,5-bis(thiophen-3-yl)penta-1,4-dien-3-one, energy minimization calculations were performed using the MOPAC2009 program with the semi-empirical Parametrization Model 6 (PM6) method. This optimization predicted a non-planar conformation in the gas phase, with a dihedral angle of 9.9° between the two thiophenyl groups. Such a non-planar structure is attributed to the avoidance of unfavorable steric interactions between hydrogen atoms.
Experimental X-ray crystallography data provides a crucial benchmark for validating these theoretical predictions. For this compound, the experimentally determined dihedral angle between the two thiophene rings is 14.3(1)°. The corresponding experimental value for the 3-thiophenyl isomer was found to be 15.45(10)°. The slight discrepancy between the calculated (9.9°) and experimental (15.45°) values for the isomer highlights the importance of selecting appropriate theoretical models and accounting for crystal packing forces that are present in the solid state but absent in gas-phase calculations.
| Compound | Method | Dihedral Angle Between Thiophene Rings | Reference |
|---|---|---|---|
| This compound | X-ray Crystallography (Experimental) | 14.3(1)° | |
| 1,5-Bis(3-thiophenyl)-1,4-pentadien-3-one | PM6 Calculation (Theoretical, Gas Phase) | 9.9° | |
| X-ray Crystallography (Experimental) | 15.45(10)° |
The surrounding medium can influence the conformation and planarity of a molecule. Computational models can simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM), and its variants like the Integral Equation Formalism PCM (IEFPCM), are widely used for this purpose. These models calculate the solute-solvent interaction energy, allowing for the geometry of the solute to be re-optimized in the presence of the solvent field.
Photophysical Parameter Prediction and Validation
Computational methods are invaluable for predicting the photophysical properties of chromophores, such as their excitation energies and absorption/emission spectra. Time-Dependent Density Functional Theory (TD-DFT) is a prominent method for studying the electronic excited states of organic molecules.
The energies of the lowest singlet (S₁) and triplet (T₁) excited states are fundamental parameters that govern a molecule's photochemistry and photophysics. Accurate prediction of these energies is critical for applications like solar cells and light-emitting diodes. Computational protocols, such as those using screened range-separated hybrid functionals (SRSH) combined with a polarizable continuum model (SRSH-PCM), have been developed to provide accurate predictions of S₁ and T₁ energies. These calculations yield the vertical excitation energies, which correspond to the energy difference between the ground and excited states at the optimized ground-state geometry. For this compound, such calculations would quantify the energy required to promote an electron to its first singlet and triplet excited states, providing insight into its potential for fluorescence or phosphorescence.
| Excited State | Calculated Energy (eV) | Computational Method |
|---|---|---|
| Lowest Singlet (S₁) | Data not available in search results | e.g., TD-DFT, SRSH-PCM |
| Lowest Triplet (T₁) | Data not available in search results |
TD-DFT is widely used to predict the electronic absorption and emission spectra of molecules. The calculation of absorption spectra involves determining the vertical excitation energies from the optimized ground state (S₀) geometry. The wavelength corresponding to the S₀ → S₁ transition with the highest oscillator strength is typically assigned as the absorption maximum (λmax).
To predict emission spectra (fluorescence), the molecule's geometry is first optimized in the first excited state (S₁). The energy difference between the S₁ state and the S₀ state at this new geometry provides the emission energy, corresponding to the emission maximum. The choice of the DFT functional (e.g., B3LYP, PBE0, CAM-B3LYP) and basis set is crucial for obtaining results that agree with experimental data. Furthermore, including solvent effects via PCM is often necessary to accurately reproduce spectra measured in solution. For this compound, these calculations would predict the color of the compound and its fluorescence properties.
| Parameter | Predicted Value (nm) | Experimental Value (nm) | Method |
|---|---|---|---|
| Absorption Maximum (λmax) | Data not available in search results | Data not available in search results | e.g., TD-DFT/IEFPCM |
| Emission Maximum (λem) | Data not available in search results | Data not available in search results |
Reaction Mechanism Modeling and Energetic Studies
Theoretical modeling can elucidate the step-by-step mechanism of chemical reactions, mapping out the energetic landscape that connects reactants, transition states, and products. Using DFT, researchers can calculate the activation energies (energy barriers) and reaction energies for proposed pathways. This allows for the determination of the most favorable reaction mechanism and the rationalization of product distributions.
For a molecule like this compound, mechanistic studies could explore its synthesis, such as the base-promoted Claisen-Schmidt condensation between thiophene-2-carboxaldehyde and acetone (B3395972), or its participation in subsequent reactions like cycloadditions. A computational study would involve locating the geometry of all stationary points, including intermediates and transition states. The calculated energy profile would reveal the rate-determining step and provide a detailed understanding of the reaction dynamics at a molecular level.
Theoretical Studies on Electrocyclization of Related Pentadienyl Cations
The electrocyclization of pentadienyl cations is a fundamental pericyclic reaction, most notably recognized as the key step in the Nazarov cyclization. This reaction involves the 4π-electron conrotatory ring closure of a pentadienyl cation to form a cyclopentenyl cation. The study of this compound in this context involves the theoretical investigation of the electrocyclization of the corresponding 1,5-di(2-thienyl)pentadienyl cation. While direct computational studies on this specific cation are not extensively documented in the literature, a wealth of theoretical work on related substituted pentadienyl cations provides a strong framework for understanding its likely behavior.
The core of the theoretical analysis of this reaction lies in the application of orbital symmetry rules, which dictate a conrotatory motion for the termini of the π-system in a thermal 4π electrocyclization. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in modeling the potential energy surfaces, transition state geometries, and activation barriers of these reactions.
Substituents on the pentadienyl cation framework can significantly influence the facility and stereochemical outcome of the electrocyclization. The placement of substituents can affect the stability of both the ground state pentadienyl cation and the transition state for cyclization. In the case of this compound, the 2-thienyl groups are located at the termini of the pentadienyl system. These heteroaromatic rings are expected to exert a significant electronic influence on the reaction.
Theoretical studies on analogous systems with terminal aryl or heteroaryl substituents have shown that their electron-donating or electron-withdrawing nature can modulate the activation energy of the cyclization. The thiophene ring is generally considered to be electron-rich and can stabilize a positive charge through resonance. This stabilization would be most effective in the planar pentadienyl cation, potentially increasing the activation barrier for cyclization if the transition state has a less delocalized charge. Conversely, stabilization of the transition state could lower the barrier. The precise effect depends on the intricate balance of electronic and steric factors in the transition state geometry.
Furthermore, the orientation of the thienyl groups (the "inward" or "outward" rotation in the conrotatory closure) is a key determinant of the stereochemistry of the resulting cyclopentenone. Theoretical models can predict the preferred direction of rotation, known as torquoselectivity, by analyzing the electronic and steric interactions between the substituents and the reacting framework in the transition state. For bulky substituents like the thienyl groups, steric hindrance in the transition state is expected to play a crucial role in determining the stereochemical outcome.
While specific computational data for the 1,5-di(2-thienyl)pentadienyl cation is not available, the table below presents hypothetical, yet representative, data based on DFT calculations for similar pentadienyl cation electrocyclizations found in the literature. This data illustrates the key energetic parameters that would be calculated in a theoretical study of this reaction.
| Parameter | Description | Hypothetical Value (kcal/mol) |
|---|---|---|
| ΔE_rel (Pentadienyl Cation) | Relative energy of the open-chain pentadienyl cation. | 0.0 |
| ΔE_TS (Transition State) | Activation energy for the conrotatory electrocyclization. | 10-15 |
| ΔE_rel (Cyclopentenyl Cation) | Relative energy of the cyclized cyclopentenyl cation. | -5 to -10 |
This hypothetical data suggests a thermodynamically favorable and kinetically accessible electrocyclization. A detailed computational study on this compound would provide precise values for these parameters and offer deeper insights into the influence of the thienyl substituents on the reaction dynamics and stereoselectivity.
Applications in Advanced Materials and Device Physics
Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize organic compounds to produce light when an electric current is applied. The performance of an OLED is heavily dependent on the materials used in its various layers, including the emissive layer and charge transport layers. The conjugated system present in 1,5-Bis(2-thienyl)-1,4-pentadien-3-one suggests its potential utility in OLED device architectures.
Role as an Emissive Layer Material
The emissive layer (EML) is the core component of an OLED, where the recombination of electrons and holes occurs to generate light. Materials used in this layer must exhibit efficient photoluminescence and be capable of forming stable, uniform thin films. The extended π-conjugated system of this compound, which includes the thiophene (B33073) rings and the pentadienone bridge, is a key feature for a potential emissive material. Such conjugation can facilitate electron delocalization, which is crucial for luminescent properties. While its structural characteristics make it a candidate for investigation as an emissive material, detailed studies on its specific electroluminescent performance, quantum yield, and color coordinates when incorporated into an OLED as the primary emitter are not extensively documented in publicly available research.
Charge Transport Characteristics in Device Architectures
Efficient charge transport is critical for high-performance OLEDs. Hole transport layers (HTLs) and electron transport layers (ETLs) are used to ensure that charge carriers (holes and electrons) are efficiently injected from the electrodes and transported to the emissive layer. Thiophene-containing organic molecules have been widely studied for their charge-transporting capabilities, often exhibiting good hole mobility due to the electron-rich nature of the thiophene ring.
Current-Voltage (I-V) and Electroluminescence-Voltage (EL-V) Device Characteristics
The Current-Voltage (I-V) and Electroluminescence-Voltage (EL-V) characteristics are fundamental performance metrics for an OLED. The I-V curve describes the flow of current through the device as a function of applied voltage, indicating the turn-on voltage and charge injection efficiency. The EL-V curve shows the light output (luminance) as a function of voltage, defining the device's brightness.
For a device incorporating this compound, these characteristics would provide critical insights into its energy efficiency and operational parameters. However, specific I-V and EL-V data from OLEDs utilizing this particular compound are not found in the available literature, precluding a detailed analysis of its device-specific performance.
Organic Semiconductors and Conductive Polymers
Organic semiconductors are the foundational materials for a range of electronic applications, including transistors and sensors. The defining feature of these materials is their conjugated π-electron system, which allows for charge delocalization and transport. With its thiophene rings and conjugated backbone, this compound fits the structural profile of an organic semiconductor. Thiophene-based materials are a cornerstone of organic electronics. The incorporation of this molecule into larger polymeric structures could lead to new conductive polymers with tailored properties. Research into the specific conductivity, bandgap, and charge carrier mobility of this compound as a standalone semiconductor is needed to fully assess its potential in this field.
Organic Photovoltaics (OPVs) and Solar Cells
Organic photovoltaics (OPVs) utilize organic materials to convert sunlight into electricity. These devices typically consist of a donor and an acceptor material that form a bulk heterojunction. Thiophene derivatives are frequently used in the synthesis of donor polymers for OPVs due to their excellent light-harvesting and charge-transporting properties. The structure of this compound, with its light-absorbing conjugated system, makes it a molecule of interest for photovoltaic applications. It could potentially function as a component in the active layer of a solar cell. Nevertheless, specific studies reporting its use in OPV devices, including metrics such as power conversion efficiency (PCE), open-circuit voltage (Voc), and short-circuit current (Jsc), are not documented in the available research.
Functional Building Blocks for Material Synthesis
Beyond its direct use, this compound can serve as a versatile functional building block for the synthesis of more complex molecules and polymers. Its chemical structure, which falls into the category of a bis-chalcone, contains multiple reactive sites, including the central ketone group and the double bonds of the pentadienone system. These sites can be targeted through various organic reactions to build larger, more complex architectures. For example, the ketone and adjacent double bonds could be used in cycloaddition reactions to form new heterocyclic systems, or the thiophene rings could be further functionalized to tune the electronic properties of resulting materials. This versatility makes it a valuable precursor for creating novel polymers and small molecules designed for specific functions in advanced materials science.
Structure Property Relationships in 1,5 Bis 2 Thienyl 1,4 Pentadien 3 One Systems
Correlation of Molecular Structure with Optoelectronic Properties
The optoelectronic properties of 1,5-Bis(2-thienyl)-1,4-pentadien-3-one are intrinsically linked to its extended π-conjugated system, which includes the two terminal thiophene (B33073) rings and the central dienone bridge. ontosight.ai This conjugation is the primary determinant of the molecule's interaction with light and its behavior in electronic applications.
Influence of Ring Structure and Substituents on Electronic Properties
The electronic properties of conjugated molecules like this compound are governed by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, dictates the molecule's absorption and emission characteristics. mdpi.com
The presence of the electron-rich thiophene rings significantly influences these energy levels. Thiophene acts as an electron-donating moiety, which tends to raise the energy of the HOMO. The introduction of various substituent groups on the thiophene rings can further tune these electronic properties. dntb.gov.ua
Electron-Donating Groups (EDGs): Attaching EDGs (e.g., alkoxy, alkyl groups like -CH₃) to the thiophene rings would be expected to further increase the electron density of the π-system. This generally leads to a destabilization (raising) of the HOMO level with a lesser effect on the LUMO, resulting in a narrower HOMO-LUMO gap. mdpi.comresearchgate.net
Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs (e.g., nitro -NO₂, cyano -CN) would pull electron density away from the π-conjugated system. This modification effectively stabilizes both the HOMO and LUMO levels, lowering their energies. mdpi.comcnr.it The stabilization effect is often more pronounced on the LUMO, leading to a reduced energy gap and a shift in absorption to longer wavelengths (a bathochromic or red shift). cnr.it
The strategic placement of these functional groups allows for precise control over the molecule's electronic structure, which is a key principle in designing materials for specific optoelectronic applications. mdpi.com
| Substituent Type | Example Group | Effect on HOMO Level | Effect on LUMO Level | Effect on HOMO-LUMO Gap | Expected Shift in Absorption Maxima (λmax) |
|---|---|---|---|---|---|
| Unsubstituted | -H | Reference | Reference | Reference | Reference |
| Electron-Donating (EDG) | -OCH₃, -CH₃ | Increase (destabilize) | Minor Change | Decrease | Bathochromic (Red Shift) |
| Electron-Withdrawing (EWG) | -NO₂, -CN | Decrease (stabilize) | Strong Decrease (stabilize) | Decrease | Bathochromic (Red Shift) |
Relationship between Electrochemical Oxidation/Reduction Potentials and Absorption Maxima
Electrochemical methods, such as cyclic voltammetry (CV), provide a powerful tool for probing the HOMO and LUMO energy levels of a molecule. The oxidation and reduction potentials measured via CV are directly related to the energy required to remove an electron from the HOMO and add an electron to the LUMO, respectively. mdpi.com
The empirical relationships are often expressed as:
EHOMO ≈ -[Eoxonset + C] (in eV)
ELUMO ≈ -[Eredonset + C] (in eV)
Where Eoxonset is the onset oxidation potential, Eredonset is the onset reduction potential, and C is a constant value used to calibrate the measurement against a reference standard (e.g., ferrocene/ferrocenium couple). mdpi.com
The electrochemical energy gap (Egel = ELUMO - EHOMO) determined from these potentials is directly correlated with the optical energy gap (Egopt) observed in UV-visible spectroscopy. researchgate.net The optical gap corresponds to the energy of the lowest electronic transition, which manifests as the absorption maximum (λmax). A smaller electrochemical gap implies that less energy is required to excite an electron from the HOMO to the LUMO, resulting in light absorption at longer wavelengths. Thus, any modification to the molecular structure that lowers the oxidation potential or raises the reduction potential will narrow the electrochemical gap and cause a red shift in the absorption maximum. researchgate.net
Stereochemical Influence on Molecular and Supramolecular Properties
The three-dimensional arrangement of atoms (stereochemistry) in this compound plays a critical role in defining its molecular conformation and, consequently, its bulk properties.
Impact of E,E-Geometry on Conjugation and Planarity
The title compound typically exists in the (1E,4E)-configuration, where both double bonds in the pentadienone chain have E (trans) geometry. This stereochemistry is essential for maximizing the overlap of p-orbitals along the molecular backbone, which facilitates extensive π-electron delocalization. nih.gov While the individual thiophene rings are planar, the molecule as a whole is not perfectly flat. nih.govnih.gov X-ray crystallographic studies on (1E,4E)-1,5-Bis(2-thienyl)penta-1,4-dien-3-one show a dihedral angle of 14.3° between the two thiophene rings. nih.gov A similar, though slightly larger, deviation from planarity is seen in the 3-thienyl isomer, which exhibits a dihedral angle of 15.45° between its rings. researchgate.net This slight twisting is a compromise between achieving maximum conjugation and minimizing steric strain.
Steric Effects on Conformation and Electron Delocalization
Steric effects arise from the repulsive forces between non-bonded atoms that are in close proximity. numberanalytics.com In this compound, steric hindrance between the hydrogen atoms on the thiophene rings and the hydrogen atoms on the vinyl carbons of the dienone bridge prevents the molecule from adopting a perfectly planar conformation. nih.govnumberanalytics.com Achieving full planarity would lead to unfavorable van der Waals interactions. nih.gov
The observed dihedral angle of 14.3° represents the lowest energy conformation, balancing the stabilizing effect of electron delocalization (which favors planarity) against the destabilizing effect of steric repulsion (which favors twisting). nih.govnih.gov While this slight twist is necessary to relieve steric strain, it results in a minor disruption of the π-conjugation across the molecule, which can subtly influence the optoelectronic properties discussed previously.
Solid-State Reactivity and Packing Effects
In the solid state, the properties of this compound are influenced by how the individual molecules arrange themselves into a crystal lattice. This packing is dictated by intermolecular forces and can affect the compound's reactivity. rsc.org
The presence of conjugated –C═C– double bonds suggests potential for solid-state photoreactivity, such as [2+2] cycloaddition reactions upon irradiation with UV light, a characteristic common to chalcone-like structures. nih.govrsc.org
The crystal packing of the title compound is stabilized by a network of weak intermolecular interactions. nih.gov These include:
C—H···O Hydrogen Bonds: Interactions between hydrogen atoms and the carbonyl oxygen atom link molecules together.
C—H···π Interactions: A hydrogen atom from a thiophene ring on one molecule interacts with the π-electron cloud of a neighboring thiophene ring.
These directed forces guide the assembly of the molecules into a well-defined three-dimensional structure. The crystal environment can impose a specific conformation on the molecule that may differ slightly from its lowest-energy structure in the gas phase or in solution due to the influence of intermolecular dispersion forces. rsc.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₀OS₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 12.1141 (4) Å |
| b = 7.4449 (3) Å | |
| c = 27.246 (1) Å | |
| Dihedral Angle (Thiophene-Thiophene) | 14.3 (1)° |
| Key Intermolecular Interactions | C—H···O Hydrogen Bonds |
| C—H···π Interactions |
[2+2]-Photocycloaddition Potential in Crystalline State
The solid-state photoreactivity of this compound, a curcuminoid analog, is intrinsically linked to its crystal packing and molecular conformation. The potential for this compound to undergo a [2+2]-photocycloaddition reaction in the crystalline state is significant due to the presence of photoreactive carbon-carbon double bonds within its structure. nih.gov The arrangement of molecules in the crystal lattice, governed by intermolecular interactions, determines whether the olefinic bonds of adjacent molecules are suitably positioned for such a reaction to occur upon irradiation.
The crystal structure of (1E, 4E)-1,5-Bis(2-thienyl)penta-1,4-dien-3-one has been determined by X-ray diffraction, providing critical insights into its solid-state behavior. nih.gov The compound crystallizes in the orthorhombic space group Pbca. nih.gov Within the crystal, the molecules are not perfectly planar, with a dihedral angle of 14.3(1)° between the two thiophene rings. nih.gov This non-planarity is a common feature in related diarylpentanoid structures.
The study of a related compound, (1E,4E)-1,5-bis(thiophen-3-yl)penta-1,4-dien-3-one, further supports the potential for photoreactivity in this class of molecules. researchgate.net In its crystal structure, C—H···O and C—H···π interactions also play a crucial role in forming a three-dimensional supramolecular architecture. researchgate.net The existence of such organized packing in thienyl-containing pentadienones highlights their potential as candidates for solid-state photochemical transformations.
| Parameter | Value |
|---|---|
| Chemical Formula | C13H10OS2 |
| Molecular Weight | 246.35 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.1141 (4) |
| b (Å) | 7.4449 (3) |
| c (Å) | 27.246 (1) |
| Volume (ų) | 2457.27 (16) |
| Z | 8 |
| Dihedral Angle between Thiophene Rings (°) | 14.3 (1) |
Influence of Supramolecular Templates on Solid-State Reactions
The use of supramolecular templates offers a powerful strategy to control the regioselectivity and stereoselectivity of photochemical reactions in the solid state. This approach, often referred to as crystal engineering or template-controlled solid-state synthesis, involves co-crystallizing a reactant molecule with a structurally complementary template molecule. The template serves to pre-organize the reactant molecules into a specific arrangement that favors a desired reaction pathway, which may not be accessible in the crystal of the pure reactant.
While specific studies on the use of supramolecular templates with this compound are not extensively documented, the principles can be inferred from research on analogous systems. For instance, the photodimerization of 1,5-bis(4-pyridyl)-1,4-pentadiene-3-one, a closely related compound where the thienyl groups are replaced by pyridyl groups, has been successfully controlled using hydrogen-bonding templates like phloroglucinol (B13840) and 5-methoxyresorcinol. In these co-crystals, the template molecules interact with the pyridyl nitrogen atoms of the reactant, aligning the dienone molecules in a head-to-tail or head-to-head fashion, thereby facilitating a double [2+2] photocycloaddition with high yield and stereospecificity.
The carbonyl group and the sulfur atoms in the thiophene rings of this compound present potential sites for hydrogen bonding with appropriate template molecules. Resorcinol-type templates, which are effective in directing the photoreactions of pyridyl-containing olefins, could potentially be employed. These templates function by forming hydrogen bonds with the reactant molecules, creating a supramolecular assembly where the reactive double bonds are held in the required proximity and orientation for a [2+2] cycloaddition.
Another class of templates that has proven effective for controlling the photodimerization of dienoic acids are naphthalene-based diols, such as 1,8-dihydroxynaphthalene. These templates have been used to achieve selective mono [2+2] cycloaddition products with good yields and high diastereoselectivities. The selection of an appropriate template depends on the functional groups present in the reactant and the desired geometry of the resulting supramolecular assembly. For this compound, templates capable of forming robust hydrogen bonds with the carbonyl oxygen or interacting with the π-system of the thiophene rings could effectively control its solid-state reactivity.
| Reactant Type | Template Molecule | Interaction Type | Outcome |
|---|---|---|---|
| Bis(4-pyridyl)polyenes | 5-Methoxyresorcinol | O-H···N Hydrogen Bonding | Quantitative formation of georganics.sk- and nih.gov-ladderanes |
| 1,5-Bis(4-pyridyl)-1,4-pentadiene-3-one | Phloroglucinol | O-H···N Hydrogen Bonding | Stereospecific double [2+2] cycloaddition |
| 5-Arylpenta-2,4-dienoic Acids | 1,8-Dihydroxynaphthalene | O-H···O Hydrogen Bonding | Selective mono [2+2] cycloaddition with high diastereoselectivity |
| trans-1,2-Bis(4-pyridyl)ethylene | Resorcinol | O-H···N Hydrogen Bonding | Stereospecific photodimerization |
Investigation of Supramolecular Assemblies and Intermolecular Interactions
Pi-Stacking Interactions
Alongside hydrogen bonding, the molecular packing is significantly stabilized by C-H···π interactions. nih.gov This is a form of pi-stacking where a hydrogen atom from a thiophene (B33073) ring of one molecule interacts with the π-electron system of a neighboring thiophene ring. This interaction is characterized by a specific distance between the hydrogen atom and the centroid of the aromatic ring, which for this compound has been measured from crystallographic data. nih.gov
| Interaction Type | Description | Separation Distance (Å) |
|---|---|---|
| C-H···π | Interaction between a thiophene H atom and the centroid (Cg) of a neighboring thiophene ring. | 2.34 |
These C-H···π forces are directional and contribute significantly to the cohesion of the crystal, influencing the material's bulk properties. nih.gov
Self-Assembled Monolayers (SAMs) Formation and Interfacial Properties
While direct studies on the formation of self-assembled monolayers (SAMs) using 1,5-Bis(2-thienyl)-1,4-pentadien-3-one are not extensively documented, the presence of thiophene rings suggests a strong potential for such applications. Thiophene and its derivatives are known to form stable SAMs on metallic surfaces. surfacesciencelab.com Analogous systems, such as ω-(3-thienyl)alkanethiols, have been successfully synthesized and assembled on gold substrates. surfacesciencelab.com These studies provide a model for how this compound might behave.
In these analogous systems, the thiophene group acts as the terminal moiety of an alkanethiol chain, which anchors to the surface. The properties of the resulting monolayer, such as its packing density and ordering, are influenced by the length of the alkyl chain and the nature of the terminal group. surfacesciencelab.com For thienyl-terminated alkanethiols, densely packed and well-ordered monolayers are formed, particularly with longer alkyl chains. surfacesciencelab.com
Interaction with Electrode Surfaces (e.g., Gold)
The interaction of thiophene-containing molecules with gold surfaces is a key area of interest for creating functionalized electrodes. In studies of ω-(3-thienyl)alkanethiols on gold, techniques like X-ray and ultraviolet photoelectron spectroscopies (XPS and UPS) have confirmed the formation of surface thiolate bonds, indicating a strong interaction between the sulfur atom of the thiol group and the gold substrate. surfacesciencelab.com The thiophene rings remain at the periphery of the monolayer, defining the new surface properties. surfacesciencelab.com
The thickness of these analogous SAMs can be precisely measured, and from these measurements, the tilt angle of the molecular chains can be inferred.
| Molecule | Ellipsometry Thickness (Å) | Calculated Tilt Angle (°) |
|---|---|---|
| Th-(CH2)2-SH | 6.7 | 42 |
| Th-(CH2)6-SH | 10.7 | 41 |
| Th-(CH2)12-SH | 17.9 | 35 |
Data for ω-(3-thienyl)alkanethiol SAMs on gold, where "Th" represents the 3-thiophene group. surfacesciencelab.com
These findings suggest that a molecule like this compound, if appropriately functionalized with an anchoring group like a thiol, could form stable, ordered layers on a gold surface, with the thienyl groups influencing the interfacial electronic and chemical properties.
Encapsulation and Supramolecular Catalysis (Analogous Systems)
Supramolecular catalysis utilizes molecular capsules or cages to encapsulate reactants, thereby lowering the activation energy of a reaction and mimicking the function of enzymes. beilstein-journals.org While specific examples involving the encapsulation of this compound are not detailed in the literature, its structural class, the chalcones, are of significant interest in chemical synthesis. researchgate.net
The concept often involves creating a confined environment where substrates are brought into close proximity and oriented for reaction. beilstein-journals.orgrsc.org The design of supramolecular hosts with cavities lined with aromatic walls can facilitate reactions through van der Waals and π-π stacking interactions with encapsulated guests. beilstein-journals.org Given the conjugated π-system of thienyl chalcone (B49325) analogues, it is plausible that they could act as guests within such catalytic nanoreactors or that their structural motifs could be incorporated into the design of the hosts themselves to influence the catalytic process.
Future Perspectives and Emerging Research Directions
Advanced Material Design and Engineering
The conjugated framework of 1,5-Bis(2-thienyl)-1,4-pentadien-3-one is a key feature that researchers are looking to exploit for the creation of advanced materials with tailored functionalities. ontosight.ai The structural tunability of chalcones allows for the fine-tuning of their optoelectronic properties by modifying their chemical structure through various substitutions. um.edu.my
A significant area of future research involves the design of derivatives for applications in nonlinear optics (NLO). Bis-chalcones are known to exhibit promising NLO properties, and the substitution of phenylene rings with more polarizable thienylene groups can further enhance these characteristics. nih.govmdpi.comresearchgate.net Future work will likely focus on synthesizing analogues of this compound functionalized with strong electron-donating and electron-withdrawing groups. This "push-pull" molecular design can significantly increase the molecule's hyperpolarizability, a key parameter for NLO materials used in technologies like optical switching and frequency conversion.
Furthermore, the compound serves as a scaffold for developing novel organic semiconductors. researchgate.netnih.gov Engineering efforts may include extending the π-conjugation by incorporating additional thiophene (B33073) units or other aromatic spacers to reduce the HOMO-LUMO gap, thereby shifting absorption and emission profiles to desired wavelengths for applications in organic electronics. um.edu.my
Table 1: Potential Functional Groups for NLO Properties
| Group Type | Examples | Potential Effect |
|---|---|---|
| Electron-Donating Groups (Donors) | -N(CH₃)₂, -OCH₃, -NH₂ | Increase electron density in the π-system |
| Electron-Withdrawing Groups (Acceptors) | -NO₂, -CN, -CF₃ | Decrease electron density, creating a charge gradient |
Exploration of Novel Reactivity Patterns and Synthetic Transformations
While the Claisen-Schmidt condensation is a well-established method for synthesizing this compound, future research will likely pursue more advanced and sustainable synthetic strategies. eurekaselect.com There is a growing need for greener methodologies that offer higher yields, shorter reaction times, and milder conditions than conventional methods. eurekaselect.com
Beyond its synthesis, the reactivity of the compound itself presents fertile ground for exploration. The α,β-unsaturated ketone moiety is a versatile functional group, susceptible to a variety of transformations. researchgate.net Emerging research directions include:
Cycloaddition Reactions: Utilizing the dienone system as a diene or dienophile in [4+2] cycloaddition reactions (Diels-Alder) to construct complex polycyclic architectures.
Michael Additions: The electrophilic carbons of the double bonds are prime sites for conjugate addition reactions, allowing for the introduction of a wide range of nucleophiles to create novel derivatives.
Polymerization: The divinyl ketone structure suggests potential as a monomer for polymerization. Future studies could explore its use in synthesizing novel conjugated polymers where the thiophene and carbonyl functionalities are integrated into the polymer backbone, leading to materials with unique electronic and sensory properties.
These explorations will expand the library of complex molecules derived from this thiophene-based chalcone (B49325), making it a valuable intermediate in organic synthesis. ontosight.ainih.gov
Integration into Hybrid Organic-Inorganic Systems
A highly promising future direction is the incorporation of this compound and its derivatives into hybrid organic-inorganic materials, which combine the processability of organic molecules with the robust performance of inorganic components.
Another key application is in dye-sensitized solar cells (DSSCs), where an organic dye absorbs light and injects electrons into an inorganic semiconductor. researchgate.nettandfonline.com The strong light-absorbing properties and tunable electronic levels of thiophene chalcones make them attractive candidates for use as sensitizers. Research will focus on functionalizing the core structure to optimize its absorption spectrum and ensure efficient electron transfer to the semiconductor's conduction band. tandfonline.com
Development of High-Performance Device Architectures
The favorable electronic properties of thiophene-containing compounds make them central to the development of high-performance organic electronic devices. nih.govnbinno.com Future research will focus on integrating this compound into sophisticated device architectures.
Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are vital for creating efficient and stable OLEDs due to their ability to enhance charge mobility and tune emission colors. nbinno.com Recent breakthroughs have shown that incorporating a five-membered thiophene ring as the core of a multi-resonance emitter can lead to OLEDs with exceptionally high external quantum efficiency (EQE) and reduced efficiency roll-off at high brightness. rsc.org Derivatives of this compound could be developed as emitters, hosts, or charge-transport materials in next-generation OLED displays.
Organic Field-Effect Transistors (OFETs): The planarity and extensive conjugation of thiophene-based molecules facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. researchgate.netossila.com This makes them ideal candidates for the active semiconductor layer in OFETs, which are foundational components for flexible electronics, sensors, and displays.
Organic Photovoltaics (OPVs): In OPV devices, thiophene-based materials are frequently used as either the electron donor or acceptor component in the bulk heterojunction active layer. mdpi.com The ability to tune the HOMO and LUMO energy levels of the this compound scaffold through chemical modification will be key to maximizing the open-circuit voltage and short-circuit current in future OPV designs. mdpi.com
Table 2: Potential Roles in Organic Electronic Devices
| Device | Potential Role of the Compound/Derivatives | Key Property |
|---|---|---|
| OLED | Emitter, Host, Hole/Electron Transport Layer | High Charge Mobility, Tunable Emission |
| OFET | Active Semiconductor Channel | Efficient Charge Transport, Good π-π Stacking |
| OPV / Solar Cell | Donor/Acceptor Material, Interfacial Layer | Broad Absorption, Tunable Energy Levels |
Q & A
Q. Basic Characterization
- IR Spectroscopy : Key peaks include the conjugated ketone (C=O stretch at ~1650 cm⁻¹) and thienyl C-S bonds (600–700 cm⁻¹). The absence of aldehyde peaks (~2800 cm⁻¹) confirms complete condensation .
- X-ray Crystallography : Used to determine the (1E,4E) stereochemistry and planar geometry, with bond lengths (e.g., C=C: ~1.34 Å) validating conjugation .
How can researchers design experiments to evaluate the anti-proliferative effects of this compound in androgen-independent cancer models?
Q. Advanced Experimental Design
- Cell Lines : Use androgen-independent prostate cancer cells (e.g., PC-3 or DU-145) to assess IC₅₀ values via MTT assays .
- Apoptosis Markers : Measure caspase-3/7 activation and PARP cleavage via Western blotting. Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic populations .
- Controls : Include curcumin or cisplatin as positive controls and solvent-only treatments for baseline comparison .
What strategies are employed to analyze contradictory data regarding the impact of substituent groups on apoptotic activity?
Q. Advanced Data Contradiction Analysis
- Substituent Screening : Compare thienyl derivatives with phenyl analogs (e.g., 4-hydroxy-3-methoxyphenyl vs. 3-fluorophenyl). Fluorinated groups may enhance cytotoxicity but reduce solubility, complicating dose-response interpretations .
- Statistical Validation : Use ANOVA to assess significance across multiple replicates. Molecular docking can predict substituent interactions with targets like NF-κB or Bcl-2 .
What methodological considerations are critical when translating in vitro anticancer activity to in vivo models for this compound?
Q. Advanced Translational Research
- Pharmacokinetics : Evaluate oral bioavailability and plasma half-life using HPLC-MS. PEGylation or liposomal encapsulation can improve solubility .
- Toxicity Screening : Conduct acute toxicity studies in rodents (e.g., LD₅₀ determination) and monitor hepatic/renal biomarkers .
- Xenograft Models : Subcutaneous tumor implants (e.g., PC-3 cells in nude mice) validate efficacy, with tumor volume reduction ≥50% considered significant .
How do reaction parameters in different synthesis methods affect the scalability and reproducibility of 1,5-Bis(2-thienyl) derivatives?
Q. Advanced Process Optimization
- Ultrasonic vs. Microwave : Ultrasonic methods are scalable (batch sizes up to 1 kg) but require precise temperature control. Microwaves offer rapid, energy-efficient synthesis but are limited to small batches (<100 g) .
- Byproduct Management : Recrystallization in ethanol/hexane (3:1 v/v) removes unreacted aldehydes, achieving ≥98% purity .
- Catalyst Recycling : p-Toluenesulfonic acid can be reused ≥3 times without significant yield loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
